rel-(4aR,8aS)-Octahydro-6-(phenylmethyl)-2H-pyrano[3,2-c]pyridine
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Overview
Description
rel-(4aR,8aS)-Octahydro-6-(phenylmethyl)-2H-pyrano[3,2-c]pyridine: is a complex organic compound characterized by its unique structure, which includes a pyrano-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(4aR,8aS)-Octahydro-6-(phenylmethyl)-2H-pyrano[3,2-c]pyridine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as palladium or rhodium, may be used to facilitate these reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications.
Chemical Reactions Analysis
Types of Reactions: rel-(4aR,8aS)-Octahydro-6-(phenylmethyl)-2H-pyrano[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the saturation of the ring systems.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium or rhodium catalysts.
Substitution: Halogenation using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce halogenated compounds.
Scientific Research Applications
Chemistry: In chemistry, rel-(4aR,8aS)-Octahydro-6-(phenylmethyl)-2H-pyrano[3,2-c]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins. Its chemical properties may enhance the performance of these materials in various applications .
Mechanism of Action
The mechanism of action of rel-(4aR,8aS)-Octahydro-6-(phenylmethyl)-2H-pyrano[3,2-c]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit various biological activities.
Pyridazine derivatives: These compounds also contain nitrogen atoms and have applications in medicinal chemistry.
Uniqueness: rel-(4aR,8aS)-Octahydro-6-(phenylmethyl)-2H-pyrano[3,2-c]pyridine is unique due to its specific ring system and the presence of a phenylmethyl group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
6-benzyl-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-5-13(6-3-1)11-16-9-8-15-14(12-16)7-4-10-17-15/h1-3,5-6,14-15H,4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNSNNVRGZSELJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCC2OC1)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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